molecular formula C12H16BrN B15260213 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole

Cat. No.: B15260213
M. Wt: 254.17 g/mol
InChI Key: PDLGLASTUUASDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole is a brominated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of bromine and ethyl groups to the indole nucleus can significantly alter the compound’s chemical properties and biological activities.

Preparation Methods

The synthesis of 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole typically involves the bromination of 3,3-diethyl-2,3-dihydro-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Chemical Reactions Analysis

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole include other brominated indole derivatives such as 7-Bromo-1H-indole and 3-(2-Bromoethyl)indole. These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different substituents on the indole nucleus can significantly influence the compound’s reactivity and biological profile .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

7-bromo-3,3-diethyl-1,2-dihydroindole

InChI

InChI=1S/C12H16BrN/c1-3-12(4-2)8-14-11-9(12)6-5-7-10(11)13/h5-7,14H,3-4,8H2,1-2H3

InChI Key

PDLGLASTUUASDW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=CC=C2Br)CC

Origin of Product

United States

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